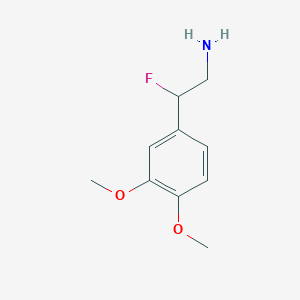

2-Fluoro-3,4-dimethoxy-phenylethylamine

CAS No.:

Cat. No.: VC2522060

Molecular Formula: C10H14FNO2

Molecular Weight: 199.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14FNO2 |

|---|---|

| Molecular Weight | 199.22 g/mol |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-2-fluoroethanamine |

| Standard InChI | InChI=1S/C10H14FNO2/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8H,6,12H2,1-2H3 |

| Standard InChI Key | DZGVVKDRULIYTO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C(CN)F)OC |

Introduction

Chemical Structure and Basic Properties

2-Fluoro-3,4-dimethoxy-phenylethylamine belongs to the phenethylamine class of organic compounds. It features a phenyl ring substituted with two methoxy groups at positions 3 and 4, a fluorine atom at position 2, and an ethylamine side chain. This particular substitution pattern differentiates it from other related phenethylamine derivatives.

Structural Characteristics

The compound possesses the following physicochemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄FNO₂ |

| Molecular Weight | 199.22 g/mol |

| IUPAC Name | 2-(3,4-dimethoxy-2-fluorophenyl)ethanamine |

| Standard InChI | InChI=1S/C10H14FNO2/c1-13-9-4-3-7(8(11)6-12)5-10(9)14-2/h3-5,8H,6,12H2,1-2H3 |

| Standard InChIKey | DZGVVKDRULIYTO-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C=C1)C(CN)F)OC |

The compound contains a primary amine group (-NH₂) connected to the aromatic ring via an ethyl linkage, making it structurally similar to other phenethylamines, including those with neurotransmitter activity.

Physical and Chemical Properties

The physical and chemical properties of 2-Fluoro-3,4-dimethoxy-phenylethylamine can be extrapolated from similar compounds such as 3,4-Dimethoxyphenethylamine.

The fluorine atom at position 2 introduces unique electronic and steric effects that likely influence the compound's physical properties, chemical reactivity, and biological activity compared to its non-fluorinated analogue.

Synthesis Methods

Several synthetic routes can be employed to produce 2-Fluoro-3,4-dimethoxy-phenylethylamine, drawing from established methods for related compounds.

Example Synthesis Scheme

A potential multi-step synthesis route, extrapolated from patent literature for similar compounds :

-

Preparation of 2-fluoro-3,4-dimethoxybenzyl chloride

-

Reaction with sodium cyanide to form 2-fluoro-3,4-dimethoxybenzyl cyanide

-

Catalytic hydrogenation in the presence of ammonia to yield 2-Fluoro-3,4-dimethoxy-phenylethylamine

Structural Comparisons with Related Compounds

2-Fluoro-3,4-dimethoxy-phenylethylamine shares structural features with several important phenethylamine derivatives but demonstrates key differences due to its specific substitution pattern.

Comparison with Related Phenethylamines

| Compound | Structural Similarities | Key Differences |

|---|---|---|

| 3,4-Dimethoxyphenethylamine (DMPEA) | Identical dimethoxy substitution pattern and ethylamine chain | Lacks the 2-fluoro substituent |

| 2,5-Dimethoxy-4-fluorophenethylamine | Contains both methoxy and fluoro substituents | Different position of substituents |

| 3,4-Dimethoxy-6-fluorophenethylamine | Contains both methoxy and fluoro substituents | Fluoro group at position 6 instead of position 2 |

| 3,4-Methylenedioxymethamphetamine | Contains oxygen substituents on ring | Has cyclic methylenedioxy group instead of separate methoxy groups; contains N-methyl and α-methyl groups |

| Dopamine | Same basic phenethylamine structure | Contains hydroxy groups instead of methoxy groups; no fluoro substituent |

The presence of the fluorine atom at position 2 likely affects the electronic distribution and three-dimensional conformation of the molecule, potentially influencing receptor binding characteristics and metabolic stability .

Pharmacological Considerations

While specific pharmacological data for 2-Fluoro-3,4-dimethoxy-phenylethylamine is limited, insights can be drawn from related compounds.

Structure-Activity Relationships

The pharmacological activity of 2-Fluoro-3,4-dimethoxy-phenylethylamine would be influenced by:

-

The 3,4-dimethoxy pattern, which is present in DMPEA (shown to have weak serotonin receptor affinity)

-

The 2-fluoro substituent, which would alter the electronic properties of the aromatic ring

-

The unsubstituted primary amine, which would behave differently from N-alkylated derivatives

It should be noted that 3,4-Dimethoxyphenethylamine (DMPEA), according to Alexander Shulgin, "was inactive in humans at doses of 1,000 mg orally and 10 mg intravenously" despite showing some activity as a monoamine oxidase inhibitor .

Analytical Characterization

Analytical techniques useful for the identification and characterization of 2-Fluoro-3,4-dimethoxy-phenylethylamine include:

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Expected distinctive signals for aromatic protons, methoxy groups, and ethylamine chain

-

¹⁹F-NMR: Valuable for confirming the presence and position of the fluorine atom

-

¹³C-NMR: For confirming carbon framework and substituent positions

-

-

Mass Spectrometry:

Chromatographic Analysis

Gas chromatography and liquid chromatography coupled with mass spectrometry (GC-MS, LC-MS) would be effective for identification and quantification. The retention index on a non-polar column would likely be similar to, but distinct from, related phenethylamine derivatives .

| Safety Measure | Implementation |

|---|---|

| Personal Protective Equipment | Gloves, safety glasses, laboratory coat, and possibly respiratory protection |

| Storage | Keep in tightly closed containers in cool, dry areas away from incompatible materials |

| Handling | Use in well-ventilated areas; avoid dust formation; prevent contact with skin and eyes |

| Emergency Procedures | Have appropriate spill control materials available; know first aid procedures |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume